molecular formula C19H23FN2O2S B14928054 1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine

Cat. No.: B14928054
M. Wt: 362.5 g/mol
InChI Key: HTTPKCYKYBDENN-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine is a chemical compound with the molecular formula C18H22FN2O2S It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine typically involves the reaction of 1-(2,5-dimethylphenyl)sulfonylpiperazine with 2-fluorobenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine
  • 1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine
  • 1-[(2,5-Dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine

Uniqueness

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-fluorobenzyl)piperazine is unique due to the presence of both the 2,5-dimethylphenylsulfonyl and 2-fluorobenzyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for specific research applications.

Properties

Molecular Formula

C19H23FN2O2S

Molecular Weight

362.5 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-[(2-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C19H23FN2O2S/c1-15-7-8-16(2)19(13-15)25(23,24)22-11-9-21(10-12-22)14-17-5-3-4-6-18(17)20/h3-8,13H,9-12,14H2,1-2H3

InChI Key

HTTPKCYKYBDENN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

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